molecular formula C25H22N4O3 B3516101 N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide

N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide

Cat. No.: B3516101
M. Wt: 426.5 g/mol
InChI Key: XXTOMGSGFDGNEZ-UHFFFAOYSA-N
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Description

“N-benzyl-N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a nitrophenyl group (a benzene ring with a nitro group), a phenyl group (a benzene ring), and a pyrazol group (a five-membered ring with two nitrogen atoms). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each adding a different group to the molecule. The exact synthesis process would depend on the desired final structure and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, nitrophenyl, phenyl, and pyrazol groups would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific structure and the conditions under which the reactions are carried out. The presence of the nitro group, for example, could make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the system in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, compounds with a nitro group can be explosive under certain conditions .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-19(30)27(16-20-8-4-2-5-9-20)17-22-18-28(23-10-6-3-7-11-23)26-25(22)21-12-14-24(15-13-21)29(31)32/h2-15,18H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTOMGSGFDGNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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